molecular formula C19H16ClN5O3 B2773502 N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 142228-86-2

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2773502
CAS No.: 142228-86-2
M. Wt: 397.82
InChI Key: RRACYGINEVLGTQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide: is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazol ring system

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-2-8-14(9-3-11)25-18(27)16-17(19(25)28)24(23-22-16)10-15(26)21-13-6-4-12(20)5-7-13/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRACYGINEVLGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrrolo[3,4-d][1,2,3]triazol ring system, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like nitro or amino groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :
Research indicates that compounds similar to N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit antimicrobial properties. The presence of the pyrrolo-triazole moiety is particularly noteworthy as it has been linked to enhanced biological activity against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Properties :
The compound's structural components suggest potential anticancer activity. Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .

Chemical Synthesis Applications

Building Block for Complex Molecules :
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .

Biological Mechanisms

Understanding the biological mechanisms of this compound involves exploring its interactions with molecular targets within biological systems. The compound may interact with specific enzymes or receptors that modulate cellular functions. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism or enhanced therapeutic effects against diseases like cancer and infections .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Chlorophenyl group
  • Methylphenyl group
  • Pyrrolo[3,4-d][1,2,3]triazole ring system

This structural complexity is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors and modulate their activity.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could alter gene expression or replication processes.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance:

  • Compounds structurally related to this compound have shown effectiveness against human adenovirus (HAdV) with selectivity indexes greater than 100 and low cytotoxicity levels .
  • Mechanistic studies suggest that these compounds target the HAdV DNA replication process.

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. Some synthesized derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. Notably:

  • Compounds exhibited IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Below are summarized findings from notable research:

StudyFindings
Identified potent HAdV inhibitors with improved selectivity and low toxicity.
Crystal structures revealed insights into the binding interactions of chlorophenyl derivatives with biological targets.
Evaluated antibacterial activity against multiple strains; several compounds showed promising results as acetylcholinesterase inhibitors.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step protocols starting with precursor molecules containing triazole and pyrrole moieties. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., DCC or EDC) in solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C to form the acetamide linkage .
  • Cyclization : Catalyzed by bases like triethylamine in ethanol or DMSO under reflux conditions to form the pyrrolo-triazole core .
  • Purification : Employ gradient elution in High-Performance Liquid Chromatography (HPLC) to isolate the product with >95% purity .
    Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of reactants) and monitor via Thin-Layer Chromatography (TLC) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) resolve the aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10–13 ppm), and methyl/methylene groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 480.68 for a brominated analog) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect degradation products under stress conditions (e.g., heat, light) .

Q. How does the substitution pattern on the phenyl rings influence reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., 4-Cl, 4-F) enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions .
  • Bioactivity : Chlorophenyl and methylphenyl substituents improve binding affinity to enzymes like cyclooxygenase-2 (COX-2) in preliminary assays, as seen in analogs .
  • Comparative studies : Brominated analogs show lower solubility but higher metabolic stability compared to fluorinated derivatives .

Advanced Research Questions

Q. What computational methods can predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases, GPCRs). Validate with experimental IC50 values from enzyme inhibition assays .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics over 100 ns to assess binding stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Systematic substitution : Synthesize derivatives with halogen (F, Cl, Br), alkyl (Me, Et), or methoxy groups at para/meta positions on phenyl rings .
  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare EC50 values. For example, fluorinated analogs show 2–3× higher cytotoxicity than chlorinated versions .
  • ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability. Methyl groups improve oral bioavailability by reducing first-pass metabolism .

Q. How can contradictions in biological activity data across studies be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values from kinase assays) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Mechanistic studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity. For example, COX-2 knockdown in inflammation models can clarify conflicting activity reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.